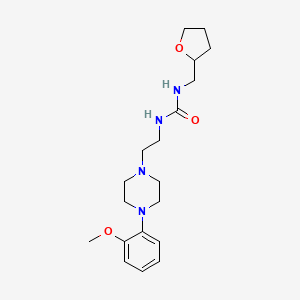![molecular formula C17H18ClN3O B2654186 1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride CAS No. 2194451-04-0](/img/structure/B2654186.png)
1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. For instance, Delaunay et al. described the synthesis of two regioisomeric 1,3,4,5-substituted pyrazoles by a cycloaddition reaction of a 4-iodo-3-(4-methoxy phenyl)-1,2,3-oxadiazol-3-ium-5-olate with ethyl bromopropiolate .Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride”, is characterized by a five-membered ring containing two nitrogen atoms adjacent to three carbon atoms .Scientific Research Applications
Molecular Structure and Synthesis
Research has focused on the synthesis and characterization of pyrazole derivatives, demonstrating the compound's utility in forming structured assemblies and potential as a building block for more complex chemical entities. For example, Zheng et al. (2013) investigated anion-directed organized assemblies of protonated pyrazole-based ionic salts, revealing insights into dimer architecture and one-dimensional anion-assisted helical chains, which are crucial for understanding molecular interactions and designing new materials (Zheng et al., 2013).
Antimicrobial and Anti-inflammatory Applications
Several studies have synthesized novel pyrazole, isoxazole, and benzodiazepine derivatives to explore their antimicrobial and anti-inflammatory activities. Kendre et al. (2015) prepared a series of derivatives via multi-component cyclo-condensation reactions, assessing their antibacterial and antifungal properties. Some compounds exhibited significant anti-inflammatory activity, highlighting the potential therapeutic applications of pyrazole derivatives in treating infections and inflammation (Kendre et al., 2015).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition properties, particularly on mild steel in hydrochloric acid solutions. Yadav et al. (2015) demonstrated that certain synthesized compounds effectively inhibited corrosion, suggesting applications in materials science and engineering for protecting metals from corrosive environments (Yadav et al., 2015).
Neuroprotective and Antidepressant Effects
Research into the neuroprotective and antidepressant effects of pyrazole derivatives has yielded promising results. For instance, compounds have been synthesized with the potential to inhibit acetylcholinesterase and monoamine oxidase, enzymes involved in neurodegenerative diseases like Alzheimer's. This suggests a therapeutic potential for these compounds in treating neurodegenerative conditions and mood disorders (Kumar et al., 2013).
Photocytotoxicity for Cancer Treatment
Iron(III) catecholates containing pyrazole derivatives have been explored for their photocytotoxic properties under red light, offering a novel approach to cancer treatment. These compounds showed significant cytotoxicity in various cell lines through apoptosis, highlighting their potential in photodynamic therapy (Basu et al., 2014).
properties
IUPAC Name |
[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O.ClH/c1-21-16-9-5-6-13(10-16)17-14(11-18)12-20(19-17)15-7-3-2-4-8-15;/h2-10,12H,11,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRWMCHBANNDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2CN)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)
![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)


![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)


methanone](/img/structure/B2654120.png)
![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)
![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)
